molecular formula C27H26FN3O B11346637 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B11346637
M. Wt: 427.5 g/mol
InChI Key: LDKLPIXRQCJNTJ-UHFFFAOYSA-N
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Description

The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the benzodiazole core using a 2,5-dimethylbenzyl halide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: This can be synthesized via the reaction of an appropriate amine with a γ-butyrolactone derivative.

    Attachment of the 4-Fluorophenyl Group: This final step involves the alkylation of the pyrrolidinone ring using a 4-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the 2,5-dimethylphenyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery efforts.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic moieties could impart desirable characteristics such as thermal stability or electronic conductivity.

Mechanism of Action

The mechanism by which 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one
  • 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-bromophenyl)methyl]pyrrolidin-2-one
  • 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

Uniqueness

The uniqueness of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26FN3O

Molecular Weight

427.5 g/mol

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C27H26FN3O/c1-18-7-8-19(2)21(13-18)17-31-25-6-4-3-5-24(25)29-27(31)22-14-26(32)30(16-22)15-20-9-11-23(28)12-10-20/h3-13,22H,14-17H2,1-2H3

InChI Key

LDKLPIXRQCJNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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